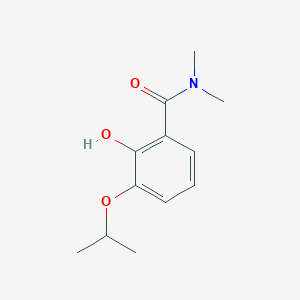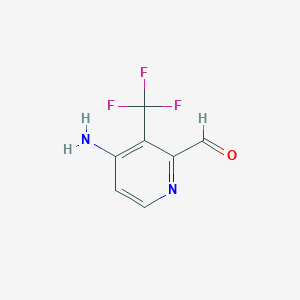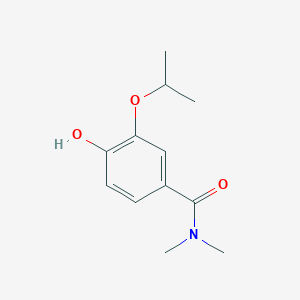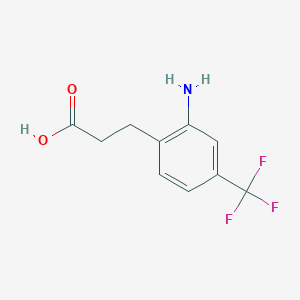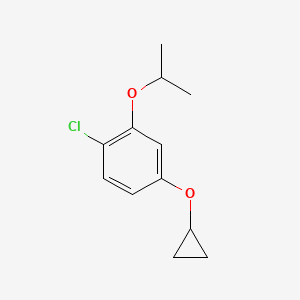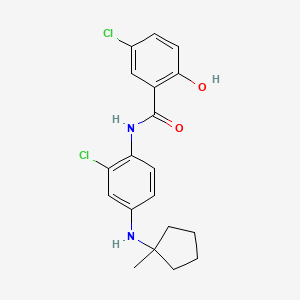
5-Chloro-N-(2-chloro-4-((1-methylcyclopentyl)amino)phenyl)-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-(2-chloro-4-((1-methylcyclopentyl)amino)phenyl)-2-hydroxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a hydroxybenzamide group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of catalytic amounts of thiol in combination with diphenyl phosphate as the external proton source . The reaction conditions often require specific temperatures and solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The use of advanced catalytic processes and continuous flow reactors can enhance the efficiency of production.
化学反応の分析
Types of Reactions
5-Chloro-N-(2-chloro-4-((1-methylcyclopentyl)amino)phenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while substitution reactions can introduce new functional groups into the compound.
科学的研究の応用
5-Chloro-N-(2-chloro-4-((1-methylcyclopentyl)amino)phenyl)-2-hydroxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Chloro-N-(2-chloro-4-((1-methylcyclopentyl)amino)phenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds to 5-Chloro-N-(2-chloro-4-((1-methylcyclopentyl)amino)phenyl)-2-hydroxybenzamide include other chlorinated hydroxybenzamides and related aromatic compounds. Examples include:
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and potential applications. Its combination of chlorine atoms and hydroxybenzamide group sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
特性
分子式 |
C19H20Cl2N2O2 |
|---|---|
分子量 |
379.3 g/mol |
IUPAC名 |
5-chloro-N-[2-chloro-4-[(1-methylcyclopentyl)amino]phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-19(8-2-3-9-19)23-13-5-6-16(15(21)11-13)22-18(25)14-10-12(20)4-7-17(14)24/h4-7,10-11,23-24H,2-3,8-9H2,1H3,(H,22,25) |
InChIキー |
OCPFRSWOOVVDGJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC1)NC2=CC(=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14854182.png)
![4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-N-methylbenzamide](/img/structure/B14854183.png)
